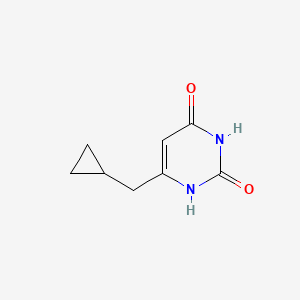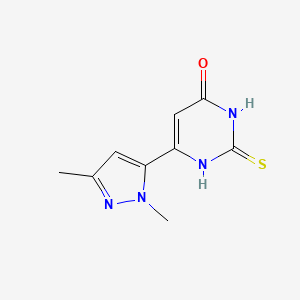![molecular formula C12H17ClN4 B1492173 2-(6-Chlor-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrol CAS No. 2098011-05-1](/img/structure/B1492173.png)
2-(6-Chlor-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Kinase-Inhibition
Im medizinischen Bereich wurden verwandte Pyrimidinamin-Derivate als Kinase-Inhibitoren eingesetzt. Diese Verbindungen spielen eine entscheidende Rolle bei der Entwicklung von Behandlungen für verschiedene Krankheiten, einschließlich Krebs, indem sie die Aktivität spezifischer Enzyme in Zellsignalisierungspfaden hemmen .
Materialwissenschaft: Synthese komplexer Verbindungen
Der Chlor-Methylpyrimidinyl-Rest, der in dieser Verbindung vorhanden ist, dient als vielseitiger Baustein in der Materialwissenschaft. Er wird zur Synthese komplexerer pharmazeutischer und biologisch aktiver Materialien verwendet, was möglicherweise zu Fortschritten in der Arzneimittelentwicklung und anderen Materialanwendungen führt .
Umweltwissenschaften: Nitrifikationshemmung
In der Umweltwissenschaften wurden Derivate dieser Verbindung auf ihre Rolle als Nitrifikationsinhibitoren untersucht. Diese Anwendung ist entscheidend, um die Umweltauswirkungen von übermäßigen Stickstoffverbindungen in Boden- und Wassersystemen zu verringern .
Biochemie: Protein-Interaktionsstudien
Die Derivate der Verbindung sind in der Biochemie wertvoll für die Untersuchung von Protein-Interaktionen. Ihre Fähigkeit, an verschiedene Proteine zu binden, kann zum Verständnis der biochemischen Pfade und Mechanismen von Krankheiten auf molekularer Ebene beitragen .
Antimikrobielle und antioxidative Anwendungen
Strukturell ähnliche Verbindungen haben signifikante antimikrobielle und antioxidative Eigenschaften gezeigt. Diese Anwendungen sind essentiell bei der Entwicklung neuer Antibiotika und Antioxidantien, die im Kampf gegen Infektionen und oxidativem Stress-bedingten Zuständen entscheidend sind .
Antibiotika- und Krebsforschungsbereich
Der Pyrimidinkern dieser Verbindung findet sich auch in Molekülen, die als potentielle Antibiotika und Antikrebsmittel identifiziert wurden. Die Forschung auf diesem Gebiet könnte zur Entdeckung neuer Behandlungen für resistente bakterielle Infektionen und verschiedene Formen von Krebs führen .
Chemische Synthese: Bausteine für pharmazeutische Verbindungen
Schließlich wird die Struktur der Verbindung in der chemischen Synthese als Baustein für komplexere pharmazeutische Verbindungen verwendet. Ihre Derivate waren maßgeblich an der Herstellung von Medikamenten wie Dasatinib beteiligt, die in der gezielten Krebstherapie eingesetzt werden .
Wirkmechanismus
Target of Action
Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Inhibition of these kinases can therefore have widespread effects on cellular function .
Result of Action
Inhibition of src/abl kinases can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that rely on these kinases for survival .
Biochemische Analyse
Biochemical Properties
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes .
Cellular Effects
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















